BenchChemオンラインストアへようこそ!

Methylprednisolone Impurity C

HPLC impurity profiling USP chromatographic purity relative retention time

Methylprednisolone Impurity C (CAS 61919-52-6), also designated as Methylprednisolone USP Related Compound C, is a structurally defined, pharmacopoeially recognized process-related and degradation impurity of the synthetic glucocorticoid methylprednisolone. Chemically, it is 11β-hydroxy-6α-methylandrosta-1,4-diene-3,17-dione, with a molecular formula of C₂₀H₂₆O₃ and a molecular weight of 314.42 g/mol; it appears as an off-white crystalline solid and is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), ANDA submissions, and stability studies.

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B12319342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylprednisolone Impurity C
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
InChIInChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3
InChIKeyTVJLVPVXJZGLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylprednisolone Impurity C (EP/USP Reference Standard): Structural Identity, Pharmacopoeial Designation, and Analytical Procurement Profile


Methylprednisolone Impurity C (CAS 61919-52-6), also designated as Methylprednisolone USP Related Compound C, is a structurally defined, pharmacopoeially recognized process-related and degradation impurity of the synthetic glucocorticoid methylprednisolone [1]. Chemically, it is 11β-hydroxy-6α-methylandrosta-1,4-diene-3,17-dione, with a molecular formula of C₂₀H₂₆O₃ and a molecular weight of 314.42 g/mol; it appears as an off-white crystalline solid and is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC), ANDA submissions, and stability studies [2]. The compound is differentiated from the parent drug methylprednisolone (C₂₂H₃₀O₅, MW 374.47) by the absence of the 17β-hydroxyacetyl side chain and from other EP/USP-designated impurities by distinct chromatographic retention, structural features, degradation pathway dependence on thermal stress, and differential pharmacopoeial acceptance limits [3][4].

Why Generic Impurity Reference Standards Cannot Substitute for Methylprednisolone Impurity C in Regulated Quality Control Workflows


Within the methylprednisolone impurity family, individual impurity standards are not functionally interchangeable. Impurity C (C₂₀H₂₆O₃) is a 17-dehydroxy-17-keto analog that elutes with a relative retention time (RRT) distinct from Impurity A (RRT 0.93), Impurity B (RRT 0.85), Impurity H (RRT 0.88), and the parent drug (RRT 1.0), preventing unambiguous peak assignment with surrogate standards [1][2]. Pharmacopoeial acceptance criteria are impurity-specific: the EP 8.0 specification for Impurity C is ≤0.15%, in contrast to Impurity A (≤0.3%), Impurity B (≤0.2%), and Impurity D (≤0.5%), making a certified Impurity C reference standard indispensable for accurate quantitation against its dedicated limit . Furthermore, degradation pathway selectivity separates Impurity C from other in-class impurities—thermal stress promotes formation of impurities B, C, and D, whereas photolytic stress selectively elevates Impurity A—so substituting an incorrect impurity standard can invalidate forced degradation and stability study data [3].

Quantitative Differentiation of Methylprednisolone Impurity C: Head-to-Head Chromatographic, Regulatory, Structural, and Degradation-Specific Evidence


Chromatographic Differentiation: Relative Retention Time (RRT) Comparison of Methylprednisolone Impurity C vs. Impurities A, B, H, and Parent Drug

Under the USP 2025 organic impurities HPLC method (L1 column, 247 nm UV detection, acetonitrile/tetrahydrofuran/phosphoric acid gradient), Methylprednisolone Impurity C (Related Compound C) exhibits an RRT of 1.72 relative to methylprednisolone (RRT 1.0), clearly resolved from Related Compound A (RRT 0.93), Related Compound B (RRT 0.85), and Related Compound H (RRT 0.88) [1][2]. The retention time difference between Impurity C and the nearest-eluting specified impurity (Impurity A, ΔRRT = 0.79 units) ensures unambiguous peak identification when a certified Impurity C reference standard is used for system suitability and retention time marking [1].

HPLC impurity profiling USP chromatographic purity relative retention time

Regulatory Acceptance Limit Differentiation: EP 8.0 Impurity-Specific Thresholds for Methylprednisolone Impurity C vs. Impurities A, B, D, and E

The EP 8.0 monograph for methylprednisolone establishes impurity-specific acceptance limits: Impurity C is controlled at ≤0.15%, a threshold that is 50% lower than that for Impurity A (≤0.3%), 25% lower than Impurity B (≤0.2%), and 70% lower than Impurity D (≤0.5%), while matching the stringency of Impurity E (≤0.15%) . This differential regulatory treatment reflects a risk-based control strategy in which Impurity C, along with Impurity E, is considered a higher-concern impurity requiring tighter quantitative control compared to Impurities A, B, and D .

pharmacopoeial acceptance criteria EP impurity limits quality control specification

Degradation Pathway Selectivity: Thermal vs. Photolytic Impurity Formation Differentiating Impurity C from Impurity A

A stability study of methylprednisolone sodium succinate in freeze-dried powder for injections demonstrated that thermal stress induces the formation of three degradation products—impurities B, C, and D—whereas photolytic exposure selectively increases Impurity A content [1]. Impurity C was absent under light-stressed conditions that elevated Impurity A, and was thermally induced alongside Impurities B and D under elevated temperature conditions, with identification of Impurities B, C, and D confirmed by mass spectrometry and NMR spectroscopy [1]. This pathway bifurcation means that Impurity C is a specific marker for thermal degradation and cannot be replaced by Impurity A for monitoring thermal stability.

forced degradation stability-indicating methods degradation pathway

Structural and Molecular Weight Differentiation: Methylprednisolone Impurity C vs. Parent Drug and Key Impurity Comparators

Methylprednisolone Impurity C (C₂₀H₂₆O₃, MW 314.42) is structurally differentiated from the parent drug methylprednisolone (C₂₂H₃₀O₅, MW 374.47) by the complete absence of the 17β-hydroxyacetyl side chain, which is replaced by a 17-keto group, resulting in a molecular weight reduction of 60.05 Da [1][2]. Compared to Impurity A (C₂₂H₂₈O₆, MW 388.46, containing an 11-keto instead of 11β-hydroxy group and retaining the dihydroxyacetone side chain), Impurity C is 74.04 Da lighter [2][3]. This structural distinction directly affects chromatographic retention (RRT 1.72 vs. 1.00 vs. 0.93) and mass spectrometric detection (m/z 314 vs. 374 vs. 388), requiring impurity-specific reference standards for unambiguous identification [1].

impurity structure elucidation molecular weight differentiation steroid impurity

Pharmacopoeial Recognition and Regulatory Traceability: Dual EP/USP Designation of Methylprednisolone Impurity C

Methylprednisolone Impurity C is explicitly designated in both the European Pharmacopoeia (as EP Impurity C) and the United States Pharmacopeia (as USP Related Compound C), with the identical chemical entity 11β-hydroxy-6α-methylandrosta-1,4-diene-3,17-dione recognized under CAS 61919-52-6 [1][2]. This dual pharmacopoeial recognition is not universal across all methylprednisolone impurities: Impurity A (USP Related Compound A, CAS 91523-05-6) and Impurity D (CAS 1338549-02-2) also carry dual designation, but the combination of stringent acceptance criteria (≤0.15%), a unique thermal degradation pathway, and dual EP/USP compendial status makes Impurity C a mandatory reference standard for any ANDA or DMF filing covering methylprednisolone drug substance or drug product [3]. USP reference standard catalogue item 1435036 (Methylprednisolone Related Compound C, 25 mg vial) is the official compendial standard for this impurity .

pharmacopoeial reference standard regulatory submission ANDA/DMF filing

Mass Spectrometric and NMR Confirmation: Impurity C Identification vs. Unspecified or Surrogate Peaks

In the stability study of methylprednisolone sodium succinate freeze-dried powder, Impurities B, C, and D were isolated from thermal stress samples and unambiguously identified using mass spectrometry and NMR spectroscopy [1]. This direct spectroscopic characterization distinguishes Impurity C from unspecified impurity peaks that may appear in chromatograms but lack verified structural identity. The combination of MS (m/z 314) and NMR data provides a confirmed reference fingerprint that enables definitive identification of Impurity C in unknown samples, eliminating the risk of misidentification that would arise from using an uncharacterized or surrogate standard [1][2].

LC-MS impurity identification NMR structural confirmation degradation product characterization

Recommended Procurement and Application Scenarios for Methylprednisolone Impurity C Reference Standard Based on Quantitative Evidence


USP/EP Compendial Batch Release Testing and QC Quantitative Analysis

For QC laboratories performing USP 2025 or EP 8.0 compendial batch release testing of methylprednisolone API, procurement of a certified Methylprednisolone Impurity C reference standard (ideally USP Catalogue No. 1435036) is mandatory to ensure accurate peak identification at RRT 1.72 and reliable quantitation against the ≤0.15% acceptance limit. The distinct RRT of 1.72 separates Impurity C from Related Compound A (RRT 0.93) and Related Compound B (RRT 0.85), enabling unambiguous integration in the chromatographic purity test [1][2]. Use of a non-certified or surrogate standard risks peak misassignment and potential batch failure due to inaccurate impurity quantification.

Forced Degradation and Stability-Indicating Method Validation for Methylprednisolone Formulations

During forced degradation studies and subsequent stability-indicating HPLC method validation, Impurity C is the key marker for the thermal degradation pathway. Because Impurity C is generated under thermal stress but not under photolytic conditions, it is essential for demonstrating method specificity and for establishing mass balance in thermal degradation experiments. A certified Impurity C reference standard allows the analyst to spike thermal stress samples, confirm retention time matching at RRT 1.72, and quantify degradation extent against the EP ≤0.15% limit [1]. Substituting Impurity A (a photolytic marker) cannot fulfill this role.

ANDA/DMF Regulatory Submission Support and Method Transfer

For generic pharmaceutical companies preparing ANDA submissions or Drug Master Files for methylprednisolone products, Impurity C reference standard procurement is a regulatory expectation. The dual EP/USP designation of Impurity C (CAS 61919-52-6) and its availability as a compendial standard (USP 1435036) provide the traceability chain required by FDA and EMA reviewers. The impurity-specific acceptance limit of ≤0.15% must be supported by method validation data generated with the authentic Impurity C standard, as any deviation in standard identity can compromise the acceptability of the entire impurity profile section of the submission [1][2].

Unknown Peak Investigation and Impurity Profiling During API Process Development

During methylprednisolone API process development, impurity profiling frequently reveals unknown peaks in the chromatographic region between RRT 0.93 and 1.72. Co-injection of a certified Impurity C reference standard enables rapid confirmation or exclusion of Impurity C as the source of an unknown peak at RRT 1.72, leveraging both retention time matching and, when coupled with LC-MS, the characteristic m/z 314 signal. This targeted identification approach—supported by published MS and NMR characterization data for Impurity C—accelerates process impurity investigations and reduces the burden of full de novo structural elucidation [1].

Quote Request

Request a Quote for Methylprednisolone Impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.